A1AR antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12N4O |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

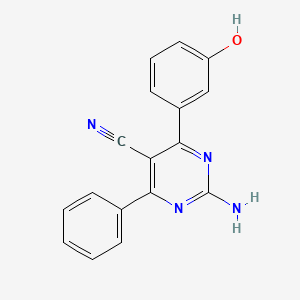

2-amino-4-(3-hydroxyphenyl)-6-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C17H12N4O/c18-10-14-15(11-5-2-1-3-6-11)20-17(19)21-16(14)12-7-4-8-13(22)9-12/h1-9,22H,(H2,19,20,21) |

InChI Key |

HLNXFOVLLWEQOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC(=CC=C3)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

A1 Adenosine Receptor (A1AR) Antagonism in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of A1 adenosine receptor (A1AR) antagonists in neurons. It details the core signaling pathways, presents quantitative data on antagonist affinity and potency, outlines key experimental protocols, and includes visualizations of the underlying molecular interactions and experimental workflows.

Introduction to A1 Adenosine Receptors in Neuronal Function

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system (CNS), particularly in the cortex, hippocampus, and cerebellum.[1] As a crucial neuromodulator, adenosine, acting through A1ARs, typically exerts inhibitory effects on neuronal activity.[2][3] These effects include reducing neuronal excitability and inhibiting the release of various neurotransmitters such as glutamate, acetylcholine, serotonin, and GABA.[1][2] Consequently, A1ARs play a significant role in processes like sleep regulation, neuroprotection, and the modulation of synaptic plasticity.

A1AR antagonists are compounds that bind to A1 receptors without activating them, thereby blocking the endogenous effects of adenosine. This blockade leads to a disinhibition of neuronal activity, resulting in increased neurotransmitter release, enhanced neuronal excitability, and potential cognitive-enhancing effects. This guide delves into the molecular mechanisms that underpin these actions.

The A1AR Signaling Cascade: A Target for Antagonism

The canonical signaling pathway of the A1AR involves its coupling to inhibitory G-proteins, specifically of the Gi/o family. Activation of the A1AR by adenosine initiates a cascade of intracellular events that are effectively blocked by A1AR antagonists.

G-Protein Coupling and Downstream Effectors

Upon agonist binding, the A1AR facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effector proteins. A1AR antagonists prevent this initial conformational change, thus inhibiting the entire downstream signaling cascade.

The primary downstream effector of the Gαi/o subunit is adenylyl cyclase (AC). Gαi/o directly inhibits the activity of AC, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Consequently, the activity of protein kinase A (PKA), a key downstream target of cAMP, is reduced. By blocking this pathway, A1AR antagonists prevent the adenosine-mediated decrease in cAMP and PKA activity.

The Gβγ subunit also plays a crucial role in A1AR signaling by directly modulating the activity of various ion channels.

A diagram illustrating the A1AR signaling pathway is presented below:

Caption: A1AR signaling pathway and the site of antagonist action.

Modulation of Ion Channels

A1AR activation modulates neuronal excitability through its effects on various ion channels:

-

G-protein-coupled inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit released upon A1AR activation directly binds to and opens GIRK channels. This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal firing rate. A1AR antagonists prevent this hyperpolarization.

-

Voltage-gated calcium channels (VGCCs): A1AR activation, via the Gβγ subunit, inhibits presynaptic N- and P/Q-type VGCCs. This reduction in calcium influx is a primary mechanism for the inhibition of neurotransmitter release. By blocking A1ARs, antagonists prevent this inhibition, thereby facilitating calcium influx and enhancing neurotransmitter release.

Impact on Neurotransmitter Release

The net effect of A1AR antagonism is an increase in the release of numerous neurotransmitters. By preventing the A1AR-mediated inhibition of presynaptic calcium channels, antagonists promote the fusion of synaptic vesicles with the presynaptic membrane. This leads to an enhanced release of excitatory neurotransmitters like glutamate and acetylcholine, contributing to increased neuronal activity and synaptic transmission.

Quantitative Analysis of A1AR Antagonist Activity

The efficacy and potency of A1AR antagonists are determined through various in vitro assays. The data generated from these experiments are crucial for drug development and for understanding the structure-activity relationships of these compounds.

Binding Affinity (Ki)

Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly an antagonist binds to the A1AR. A lower Ki value indicates a higher binding affinity. This is commonly determined using competitive radioligand binding assays.

| Antagonist | Radioligand | Preparation | Ki (nM) | Reference |

| DPCPX | [3H]CCPA | Rat Hippocampal Membranes | 2.5 | |

| 8-Cyclopentyltheophylline | - | Rat Hippocampal Slices | 42-57 |

Functional Potency (IC50/EC50)

Functional potency measures the concentration of an antagonist required to inhibit a specific biological response by 50% (IC50). This is often assessed by measuring the antagonist's ability to reverse the effects of an A1AR agonist on downstream signaling events, such as the inhibition of adenylyl cyclase or changes in neurotransmitter release.

| Antagonist | Assay | Preparation | Agonist | IC50 (nM) | Reference |

| DPCPX | Inhibition of CPA-induced reduction of EPSPs | Rat Spinal Cord Neurons | CPA | 200-500 | |

| 8-Cyclopentyltheophylline | Inhibition of adenosine-mediated decrease in cAMP | Rat Hippocampal Slices | Adenosine | 57 | |

| 8-Cyclopentyltheophylline | Inhibition of adenosine-mediated inhibition of excitatory synaptic responses | Rat Hippocampal Slices | Adenosine | 42 |

Key Experimental Protocols

The characterization of A1AR antagonists relies on a suite of well-established experimental techniques. Detailed methodologies for some of the most critical assays are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the A1AR.

Objective: To measure the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the A1AR.

Materials:

-

Membrane preparation from a tissue or cell line expressing A1AR (e.g., rat brain cortex).

-

Radiolabeled A1AR ligand (e.g., [3H]DPCPX or [3H]CCPA).

-

Unlabeled test antagonist at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test antagonist.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A workflow diagram for the radioligand binding assay is shown below:

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an A1AR antagonist to reverse the agonist-induced inhibition of adenylyl cyclase.

Objective: To quantify the effect of an A1AR antagonist on cAMP levels in cells.

Materials:

-

Cultured neuronal cells or primary neurons expressing A1AR.

-

A1AR agonist (e.g., adenosine or CPA).

-

Test antagonist at various concentrations.

-

Adenylyl cyclase activator (e.g., forskolin).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA, FRET-based biosensor, or bioluminescent assay).

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with the phosphodiesterase inhibitor.

-

Antagonist Addition: Add varying concentrations of the test antagonist.

-

Agonist Stimulation: Add the A1AR agonist and forskolin to stimulate and subsequently inhibit adenylyl cyclase.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a suitable detection method.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value.

A diagram illustrating the principle of a FRET-based cAMP assay is presented below:

References

- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 3. Adenosine A1 Receptors Reduce Release from Excitatory But Not Inhibitory Synaptic Inputs onto Lateral Horn Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the A1 Adenosine Receptor (A1AR) Antagonist Signaling Pathway and its Modulation of cAMP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the A1 adenosine receptor (A1AR) antagonist signaling pathway, with a specific focus on its regulation of cyclic adenosine monophosphate (cAMP). This document details the molecular mechanisms, offers quantitative data on antagonist affinity and potency, provides detailed experimental protocols for studying this pathway, and includes visual diagrams to facilitate understanding.

Core Signaling Pathway

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation.[1][2] Its primary signaling mechanism involves coupling to inhibitory G proteins of the Gi/o family.[3][4][5]

Upon activation by its endogenous ligand, adenosine, the A1AR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This inhibition results in a decrease in intracellular cAMP levels. Consequently, the activity of protein kinase A (PKA), a primary effector of cAMP, is reduced.

A1AR antagonists are molecules that bind to the A1AR but do not activate it. Instead, they block the binding of adenosine, thereby preventing the initiation of this inhibitory signaling cascade. By blocking the constitutive and adenosine-induced inhibition of adenylyl cyclase, A1AR antagonists lead to a relative increase in intracellular cAMP levels. Some antagonists, known as inverse agonists, can further reduce the basal, agonist-independent activity of the receptor, leading to an even greater increase in cAMP compared to neutral antagonists.

Quantitative Data on A1AR Antagonists

The affinity (Ki) and potency (IC50) of A1AR antagonists are critical parameters in drug development. The following tables summarize quantitative data for commonly studied A1AR antagonists.

Table 1: Affinity (Ki) of A1AR Antagonists Determined by Radioligand Binding Assays

| Antagonist | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | [3H]DPCPX | Bovine Cerebral Cortical Membranes | 0.084 | |

| XAC (Xanthine Amine Congener) | [3H]XAC | Bovine Cerebral Cortical Membranes | 0.17 | |

| XAC-BY630 | - | CHO-A1 Cells | pKb = 6.7 |

Table 2: Potency (IC50) of A1AR Antagonists in Functional cAMP Assays

| Antagonist | Agonist | Cell Line | IC50 (nM) | Reference |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | CPA | A1AR-NanoBit®-βarr2 HEK 293 cells | 124 | |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | CHA | Human Glomeruli | - | |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | - | MCF-7 cells | 87 |

Table 3: Effect of A1AR Inverse Agonists on cAMP Levels

| Inverse Agonist | Effect on Basal [35S]GTPγS Binding | Effect on cAMP Content (Forskolin-stimulated) | Cell Line | Reference |

| DPCPX | Significantly Reduced | Increased | CHO:A1AdoR | |

| WRC-0571 | Significantly Reduced | Increased | CHO:A1AdoR | |

| CGS-15943 | Significantly Reduced | - | CHO:A1AdoR | |

| XAC | Significantly Reduced | - | CHO:A1AdoR | |

| N-0861 | No Alteration | No Alteration | CHO:A1AdoR |

Experimental Protocols

Radioligand Binding Assay for A1AR Antagonists (Competitive Binding)

This protocol is designed to determine the affinity (Ki) of a test compound for the A1AR.

Materials:

-

Cell membranes expressing A1AR (e.g., from transfected CHO or HEK293 cells)

-

Radiolabeled A1AR antagonist (e.g., [3H]DPCPX)

-

Unlabeled test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing A1AR in a suitable buffer and prepare a membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membranes (typically 5-50 µg of protein)

-

A fixed concentration of radiolabeled antagonist (e.g., [3H]DPCPX, typically at a concentration near its Kd value).

-

A range of concentrations of the unlabeled test compound.

-

For determining non-specific binding, use a high concentration of a known A1AR ligand (e.g., 10 µM unlabeled DPCPX).

-

For determining total binding, add buffer instead of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based cAMP Assay for A1AR Antagonists

This protocol measures the ability of an A1AR antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing A1AR (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium

-

A1AR agonist (e.g., adenosine, CPA)

-

Adenylyl cyclase activator (e.g., Forskolin)

-

Test A1AR antagonist

-

cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the A1AR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test antagonist in a suitable buffer for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of an A1AR agonist (typically the EC80 concentration) along with an adenylyl cyclase activator like forskolin to all wells except the negative control. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the A1AR agonist more readily measurable.

-

Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the control wells (agonist + forskolin without antagonist).

-

Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

-

Logical Relationships and Interpretations

The study of the A1AR antagonist signaling pathway is integral to the development of therapeutics for a range of conditions, including cardiovascular diseases, neurological disorders, and renal dysfunction. A thorough understanding of the molecular mechanisms, coupled with robust and quantitative experimental methodologies, is essential for the successful identification and characterization of novel A1AR antagonists. This guide provides a foundational framework for researchers and drug development professionals working in this critical area.

References

- 1. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

The A1 Adenosine Receptor: A Comprehensive Guide to its Physiological Role in the Heart

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A1 adenosine receptor (A1AR), a G-protein coupled receptor ubiquitously expressed in the heart, plays a pivotal role in cardiac physiology and pathophysiology. As a key regulator of myocardial function, the A1AR is a critical target for therapeutic intervention in a range of cardiovascular diseases. This technical guide provides an in-depth exploration of the A1AR's physiological functions, signaling pathways, and its role in cardioprotection. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and drug development professionals in the field of cardiovascular medicine.

Introduction

Adenosine is a ubiquitous nucleoside that functions as a retaliatory metabolite, with its extracellular concentration rapidly increasing under conditions of metabolic stress such as ischemia and hypoxia.[1] In the heart, adenosine exerts its effects through four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3.[2][3] The A1 adenosine receptor is of particular interest due to its profound effects on cardiac electrophysiology, contractility, and its well-established role in cardioprotection.[4][5] This document will provide a detailed overview of the physiological significance of the A1AR in the heart.

Distribution and Function of A1AR in the Heart

The A1AR is strategically distributed throughout the heart, including the sinoatrial (SA) node, atrioventricular (AV) node, atrial and ventricular myocardium, and presynaptic nerve terminals. This distribution dictates its multifaceted role in cardiac regulation.

Electrophysiological Effects

Activation of the A1AR exerts significant negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects.

-

Negative Chronotropy: In the SA node, A1AR activation suppresses pacemaker cell automaticity, leading to a decrease in heart rate. This is primarily achieved through the activation of an inwardly rectifying potassium current (IKAdo,Ach) and inhibition of the "funny" current (If).

-

Negative Dromotropy: At the AV node, A1AR stimulation slows conduction velocity, which can prolong the PR interval on an electrocardiogram. This effect is also mediated by the activation of IKAdo,Ach and inhibition of L-type calcium channels.

-

Negative Inotropy: The inotropic effects of A1AR activation are more pronounced in the atria than in the ventricles. In atrial myocytes, A1AR stimulation leads to a direct negative inotropic effect by shortening the action potential duration. In ventricular myocytes, the A1AR primarily exerts an indirect anti-adrenergic effect, counteracting the positive inotropic effects of catecholamines by inhibiting adenylyl cyclase.

Cardioprotection

One of the most significant roles of the A1AR is its involvement in cardioprotection, particularly in the context of ischemia-reperfusion injury. Activation of A1ARs before a prolonged ischemic event, a phenomenon known as ischemic preconditioning, has been shown to reduce myocardial infarct size and improve functional recovery upon reperfusion. The protective mechanisms are multifactorial and involve the activation of protein kinase C (PKC) and the opening of ATP-sensitive potassium (KATP) channels, including those in the mitochondria.

A1AR Signaling Pathways

The A1AR is coupled to inhibitory G-proteins (Gi/Go). Ligand binding initiates a cascade of intracellular signaling events that ultimately mediate the physiological responses.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]

- 4. Adenosine receptors and the heart: role in regulation of coronary blood flow and cardiac electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

A Deep Dive into Xanthine vs. Non-Xanthine A1 Adenosine Receptor Antagonists: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview and comparison of xanthine and non-xanthine antagonists of the A1 adenosine receptor (A1AR). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, experimental evaluation, and signaling pathways associated with these two critical classes of A1AR modulators. We present a detailed analysis of their binding affinities, selectivity, and the experimental protocols used for their characterization, supplemented with clear data visualizations and structured summaries to facilitate understanding and application in a research setting.

Introduction: The A1 Adenosine Receptor and its Antagonists

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) widely distributed throughout the body, with significant expression in the brain, heart, kidneys, and adipose tissue. As a crucial regulator of various physiological processes, the A1AR's activation by endogenous adenosine typically leads to inhibitory effects. This is primarily mediated through its coupling to Gαi/o proteins, which results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] The A1AR can also modulate cellular function through the activation of phospholipase C (PLC) and the regulation of various ion channels.[2]

The therapeutic potential of antagonizing the A1AR has been explored in a range of conditions, including renal disorders, heart failure, and neurodegenerative diseases. A1AR antagonists can promote diuresis, protect against ischemic injury, and modulate neurotransmitter release. Historically, research and development in this area have been dominated by xanthine-based compounds. However, the quest for improved selectivity and pharmacokinetic profiles has led to the emergence of a diverse array of non-xanthine antagonists. This guide will explore the key distinctions and comparative pharmacology of these two classes.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1AR by an agonist initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of protein kinase A (PKA). The Gβγ subunit can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

A1AR Signaling Pathway

Data Presentation: Comparative Pharmacology

The following tables summarize the binding affinities (Ki) and selectivity of representative xanthine and non-xanthine A1AR antagonists for the four human adenosine receptor subtypes (A1, A2A, A2B, A3).

Table 1: Xanthine-Based A1AR Antagonists

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A/A1 Selectivity | A3/A1 Selectivity |

| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 | 0.2 | >8.3 |

| Theophylline | 8,500 | 13,000 | 25,000 | 50,000 | 1.5 | 5.9 |

| DPCPX | 0.46 - 3.9 | 130 - 330 | 50 | 4000 | 33 - 717 | 1026 - 8696 |

| PACPX | 0.3 - 8.6 | >10,000 | >10,000 | >10,000 | >1163 | >1163 |

| SLV320 | 1 | 398 | - | 200 | 398 | 200 |

Data compiled from multiple sources.[3][4][5] Note that Ki values can vary depending on the experimental conditions and tissue/cell line used.

Table 2: Non-Xanthine A1AR Antagonists

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A/A1 Selectivity | A3/A1 Selectivity |

| FK453 (IC50) | 17.2 | 11,300 | - | - | 657 | - |

| CGS-15943 | 3.5 | 4.2 | 16 | >10,000 | 1.2 | >2857 |

| Tonapofylline | 7.4 | 6410 | 90 | >10,000 | 866 | >1351 |

| Compound 25d (1,8-naphthyridine) | 0.15 | 100.5 | - | 2100 | 670 | 14,000 |

Data compiled from multiple sources. Note that some values are reported as IC50, which can approximate Ki under certain conditions.

Experimental Protocols

The characterization of A1AR antagonists relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key in vitro assays: radioligand binding and cAMP functional assays.

Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of a test compound for the A1AR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the A1AR (e.g., CHO-K1 cells stably expressing human A1AR, rat brain cortex).

-

Radioligand: A high-affinity A1AR antagonist, typically [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of the xanthine or non-xanthine antagonist.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A1AR ligand (e.g., 10 µM theophylline).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of radioligand (e.g., [3H]DPCPX at a final concentration of 1 nM).

-

50 µL of the membrane preparation (20-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membrane-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, thereby determining its functional potency (IC50 or Kb).

Materials:

-

Cell Line: A cell line expressing the A1AR (e.g., CHO-K1 cells).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

A1AR Agonist: A potent A1AR agonist such as N6-cyclopentyladenosine (CPA).

-

Test Compounds: Serial dilutions of the xanthine or non-xanthine antagonist.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Buffers.

Procedure:

-

Cell Seeding: Seed the A1AR-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Replace the medium with assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX). Add the test antagonist at various concentrations and pre-incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of the A1AR agonist (e.g., CPA at its EC80 concentration) and forskolin (to stimulate basal cAMP production) to all wells except the basal control.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated cAMP levels.

-

Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

The antagonist equilibrium dissociation constant (Kb) can be calculated using the Gaddum-Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple antagonist concentrations.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. A novel class of highly potent and selective A1 adenosine antagonists: structure-affinity profile of a series of 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adenosine A1 Receptor in Cardiovascular Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Extracellular adenosine, a ubiquitous signaling nucleoside, plays a critical role in the intricate regulation of cardiovascular function and the progression of cardiovascular diseases. Its actions are mediated by four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3), with the A1 adenosine receptor (A1AR) being a key player in cardiac physiology and pathophysiology. This technical guide provides an in-depth exploration of the A1AR's role in the cardiovascular system, focusing on its signaling mechanisms, involvement in disease states, and the experimental methodologies used to elucidate its function.

A1AR Signaling Pathways

The A1AR is primarily coupled to the inhibitory G protein, Gi, which upon activation, initiates a cascade of intracellular events that collectively modulate cardiomyocyte function.[1][2] The principal signaling pathways are summarized below.

Inhibition of Adenylyl Cyclase

Activation of the A1AR leads to the dissociation of the Gi protein into its αi and βγ subunits. The αi subunit directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[3][4] This reduction in intracellular cAMP levels counteracts the effects of stimulatory signals, such as those from β-adrenergic receptors, leading to a decrease in protein kinase A (PKA) activity.[1] The downstream consequences include reduced phosphorylation of key calcium handling proteins like the L-type calcium channel and phospholamban, resulting in decreased calcium influx and sarcoplasmic reticulum calcium uptake.

Activation of Potassium Channels

The βγ subunit of the activated Gi protein directly gates the G protein-coupled inwardly rectifying potassium channel (GIRK or Kir3). This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and shortening of the action potential duration, particularly in atrial myocytes.

Modulation of Phospholipase C

In some cellular contexts, A1AR activation has been shown to stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway contributes to the complex and sometimes contradictory effects of A1AR signaling.

A1AR Signaling Pathways

Role of A1AR in Cardiovascular Pathophysiology

The diverse signaling pathways of the A1AR translate into a wide range of physiological and pathophysiological effects in the cardiovascular system.

Cardiac Electrophysiology

A1AR activation profoundly impacts cardiac electrophysiology, primarily through its effects on the sinoatrial (SA) and atrioventricular (AV) nodes. By inhibiting cAMP production and activating GIRK channels, adenosine, via the A1AR, exerts negative chronotropic (decreased heart rate) and dromotropic (slowed AV conduction) effects. These actions form the basis for the clinical use of adenosine in the diagnosis and termination of supraventricular tachycardias. However, excessive A1AR stimulation can also lead to bradycardia and AV block.

| Parameter | Effect of A1AR Activation | Primary Mechanism | Reference |

| Heart Rate (Chronotropy) | Decrease | Inhibition of SA node automaticity | |

| AV Conduction (Dromotropy) | Decrease | Slowing of conduction through the AV node | |

| Atrial Action Potential Duration | Shortening | Activation of GIRK channels |

Myocardial Ischemia-Reperfusion Injury

The A1AR plays a significant cardioprotective role in the context of ischemia-reperfusion (I/R) injury. Activation of A1AR before or during ischemia is a key component of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent prolonged ischemic insult. The protective mechanisms are multifactorial and include:

-

Metabolic depression: Reduced energy demand during ischemia.

-

Preservation of ion homeostasis: Attenuation of calcium overload.

-

Anti-inflammatory effects.

Studies in A1AR knockout mice have shown a loss of this cardioprotective phenotype, highlighting the critical role of this receptor. Conversely, transgenic mice overexpressing A1AR exhibit enhanced resistance to ischemic injury.

| Experimental Model | Key Finding | Reference |

| A1AR Knockout Mice (A1KO) | Abolished cardioprotective effect of ischemic preconditioning. | |

| A1AR Knockout Mice (A1KO) | Larger infarct size following I/R injury compared to wild-type. | |

| Transgenic A1AR Overexpression | Increased resistance to ischemic injury and improved functional recovery. | |

| A1AR Agonist (CCPA) Treatment | Reduced myocyte injury during hypoxia. |

Heart Failure

The role of A1AR in heart failure is complex and appears to be context-dependent. While A1AR activation can be protective against ischemic injury, chronic overexpression of A1AR in animal models has been associated with the development of cardiomyopathy, characterized by ventricular hypertrophy, fibrosis, and reduced cardiac function. This may be due to the negative inotropic effects of A1AR signaling and alterations in calcium handling. However, partial A1AR agonists are being explored as a therapeutic strategy in heart failure, with the aim of harnessing the beneficial effects on mitochondrial function and energy metabolism without causing significant cardiac depression. In failing human hearts, the expression of the inhibitory G protein (Gi) is increased, which could potentially amplify A1AR signaling.

Hypertension and Vascular Tone

The A1AR contributes to the regulation of vascular tone, generally causing vasoconstriction. This effect is in contrast to the vasodilatory actions of A2A and A2B receptors. In animal models, A1AR activation can lead to an increase in blood pressure. Studies using A1AR knockout mice have shown a blunted hypertensive response to angiotensin II, suggesting a role for A1AR in the pathogenesis of certain forms of hypertension. The vasoconstrictor effect of A1AR is mediated, at least in part, through the PLC pathway in vascular smooth muscle cells.

| Vascular Bed | Effect of A1AR Activation | Proposed Mechanism | Reference |

| Aorta | Contraction | PLC pathway activation in smooth muscle cells | |

| Mesenteric Artery | Contraction | Enhanced in L-NAME induced hypertension | |

| Afferent Arteriole (Kidney) | Vasoconstriction | Contribution to tubulomerular feedback |

Cardiac Fibrosis

Emerging evidence suggests that A1AR activation can exert anti-fibrotic effects in the heart. In animal models of cardiac hypertrophy and fibrosis, treatment with A1AR agonists has been shown to reduce collagen deposition and improve cardiac remodeling. The precise mechanisms underlying these anti-fibrotic actions are still under investigation but may involve the modulation of fibroblast proliferation and extracellular matrix protein synthesis.

Experimental Protocols

A variety of experimental techniques are employed to study the role of A1AR in cardiovascular pathophysiology.

Isolated Langendorff Perfused Heart Preparation

This ex vivo technique allows for the study of cardiac function in the absence of systemic neurohumoral influences.

Methodology:

-

Mice are heparinized and anesthetized.

-

The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

A balloon-tipped catheter is inserted into the left ventricle to measure pressure development.

-

Heart rate, left ventricular developed pressure (LVDP), and its first derivatives (+/- dP/dt) are continuously recorded.

-

Pharmacological agents (A1AR agonists/antagonists) can be added to the perfusate to assess their effects on cardiac function and response to ischemia-reperfusion.

Langendorff Heart Workflow

Radioligand Binding Assays

These assays are used to characterize the expression and affinity of A1AR in cardiac tissues.

Methodology:

-

Membrane Preparation: Cardiac tissue is homogenized in a buffered solution and subjected to centrifugation to isolate the membrane fraction containing the receptors.

-

Incubation: The membranes are incubated with a radiolabeled A1AR antagonist (e.g., [3H]DPCPX) at various concentrations.

-

Competition Binding: To determine the affinity of unlabeled ligands (agonists or antagonists), competition experiments are performed where the membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The binding data are analyzed using non-linear regression to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, as well as the inhibitory constant (Ki) of the competing ligands.

Radioligand Binding Workflow

Conclusion

The A1 adenosine receptor is a multifaceted regulator of cardiovascular function with a profound impact on pathophysiology. Its roles in cardiac electrophysiology, ischemic preconditioning, heart failure, vascular tone, and fibrosis make it a compelling target for drug development. A thorough understanding of its complex signaling pathways and context-dependent effects is crucial for the design of novel and effective therapeutic strategies for a range of cardiovascular diseases. The continued use of sophisticated experimental models, including genetically modified animals and advanced in vitro techniques, will be instrumental in further unraveling the therapeutic potential of modulating A1AR activity.

References

- 1. Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A1 and A2 adenosine receptors regulate adenylate cyclase in cultured human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to A1AR Antagonist Pharmacophore Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pharmacophore modeling as applied to the discovery and development of A1 adenosine receptor (A1AR) antagonists. It covers the fundamental principles of ligand-based and structure-based pharmacophore modeling, details key experimental and computational protocols, and presents quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers actively involved in the design and discovery of novel A1AR antagonists.

Introduction to the A1 Adenosine Receptor (A1AR)

The A1 adenosine receptor is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in various physiological processes.[1] Endogenously activated by adenosine, the A1AR is widely distributed throughout the body, with significant expression in the brain, heart, and kidney.[2] Its activation is primarily coupled to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This signaling cascade is implicated in a range of effects, including reduced heart rate, neuroprotection, and regulation of renal function. Consequently, antagonists of the A1AR are of significant therapeutic interest for conditions such as heart failure, asthma, and neurodegenerative diseases.

The A1AR Signaling Pathway

Activation of the A1AR by an agonist initiates a cascade of intracellular events. The receptor couples to Gi/Go proteins, which in turn inhibit adenylyl cyclase, leading to a reduction in cAMP concentration. Furthermore, A1AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The A1AR signaling pathway is also linked to the modulation of ion channels, including the activation of potassium channels and the inhibition of calcium channels.

Pharmacophore Modeling: An Overview

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that describes the common features of a set of active molecules. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

There are two primary approaches to pharmacophore modeling:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target receptor is unknown. It involves analyzing a set of known active ligands to identify common chemical features and their spatial relationships.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this approach can be used. The pharmacophore model is derived from the key interaction points between the receptor and a bound ligand or by analyzing the chemical properties of the binding site itself.

A General Workflow for Pharmacophore Modeling

The process of generating and validating a pharmacophore model follows a systematic workflow, which is applicable to the discovery of A1AR antagonists.

Experimental and Computational Protocols

Methodology:

-

Training Set Selection: A structurally diverse set of A1AR antagonists with a wide range of biological activities (e.g., Ki or IC50 values) is compiled.

-

Conformational Analysis: For each ligand in the training set, a conformational search is performed to generate a representative set of low-energy 3D conformers. This is crucial as the bioactive conformation is often not the global minimum energy state.

-

Feature Identification: Pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic regions, etc.) are identified for each conformer.

-

Molecular Alignment: The conformers of the active molecules are aligned and superimposed to identify the common spatial arrangement of pharmacophoric features.

-

Pharmacophore Hypothesis Generation: Based on the common features, a set of pharmacophore hypotheses is generated. Each hypothesis is scored based on how well it maps the most active compounds and its ability to exclude inactive compounds.

-

3D-QSAR Model Development (Optional): The best pharmacophore hypothesis can be used to develop a 3D Quantitative Structure-Activity Relationship (3D-QSAR) model. This model provides a quantitative correlation between the 3D properties of the molecules and their biological activities.

Methodology:

-

Receptor Preparation: The 3D structure of the A1AR, typically obtained from X-ray crystallography or homology modeling, is prepared. This involves adding hydrogen atoms, assigning correct protonation states, and minimizing the structure.

-

Binding Site Analysis: The ligand-binding pocket of the A1AR is identified and analyzed to determine key interacting residues.

-

Pharmacophore Feature Generation: Based on the interactions between the receptor and a co-crystallized ligand, or by analyzing the properties of the binding site, pharmacophoric features are generated. For example, a hydrogen bond donor feature can be placed to complement a hydrogen bond acceptor on a key residue in the binding pocket.

-

Exclusion Volume Spheres: To represent the shape of the binding site, exclusion volume spheres are added to the model to prevent clashes with the receptor.

-

Model Refinement: The generated pharmacophore model is refined and validated using a set of known active and inactive compounds.

A crucial step in the modeling process is to validate the generated pharmacophore model to ensure its predictive power. Common validation methods include:

-

Test Set Prediction: The model is used to predict the activity of a set of compounds (test set) that were not used in its generation. The correlation between the predicted and experimental activities is a measure of the model's predictive ability.

-

Decoy Set Screening: A database containing known active compounds and a large number of "decoy" molecules (assumed to be inactive) is screened using the pharmacophore model. A good model should be able to enrich the active compounds from the decoys.

-

Fischer's Randomization Test: The biological activities of the training set molecules are scrambled, and new pharmacophore hypotheses are generated. The statistical significance of the original model is confirmed if it is superior to the models generated from scrambled data.

-

Goodness of Hit (GH) Score: This metric evaluates the ability of a pharmacophore model to distinguish between active and inactive compounds.

Quantitative Data in A1AR Antagonist Pharmacophore Modeling

The following tables summarize key quantitative data from studies on A1AR antagonist pharmacophore modeling.

Table 1: Pharmacophore Model Features and Validation Statistics

| Study/Model | Pharmacophoric Features | GH Score | Enrichment Factor (E) | Reference |

| Dual A1/A2A AR Antagonist Model | 2 HBA, 1 HBD, 1 RA | 0.78 | 18.2 | |

| Selective A1AR Antagonist Model | 1 HBA, 2 HBD, 2 HY | Not Reported | Not Reported |

HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor, HY: Hydrophobic, RA: Ring Aromatic

Table 2: Binding Affinities of Selected A1AR Antagonists

| Compound | Ki (nM) at human A1AR | Reference |

| KW-3902 | < 10 | |

| BG9928 | < 10 | |

| SLV320 | < 10 | |

| CGS-15943 | 2160 | |

| p-DITC-XAC | 51.8 | |

| m-DITC-XAC | 26.6 | |

| Compound 10b (pyrazolo[3,4-d]pyridazine) | High Affinity (pKd reported) | |

| N6-Cyclopentyladenosine (CPA) | Selective A1 agonist |

Conclusion

Pharmacophore modeling is a powerful and versatile tool in the discovery and development of novel A1AR antagonists. Both ligand-based and structure-based approaches have proven to be effective in identifying new chemical scaffolds and optimizing lead compounds. The integration of pharmacophore modeling with other computational techniques, such as molecular docking and 3D-QSAR, can further enhance the efficiency of the drug discovery process. As our understanding of the A1AR structure and function continues to grow, so too will the sophistication and predictive power of pharmacophore models, ultimately accelerating the development of new therapeutics targeting this important receptor.

References

Methodological & Application

Application Note: cAMP Functional Assay for Measuring Adenosine A1 Receptor (A1AR) Antagonist Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Adenosine A1 Receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. The A1AR primarily couples to the inhibitory G protein (Gi/o), which, upon activation, inhibits adenylyl cyclase (AC).[1] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] Consequently, measuring the modulation of cAMP levels provides a robust method for characterizing the activity of A1AR ligands. This application note provides a detailed protocol for a cell-based cAMP functional assay to determine the potency and efficacy of A1AR antagonists.

A1AR Signaling Pathway

Activation of the A1AR by an agonist, such as adenosine, initiates a signaling cascade that results in the inhibition of cAMP production. An antagonist will block this effect, restoring cAMP levels. To measure this inhibitory effect in a laboratory setting, adenylyl cyclase is typically stimulated with forskolin, an adenylyl cyclase activator, which leads to a measurable increase in intracellular cAMP. In the presence of an A1AR agonist, this forskolin-stimulated cAMP production is attenuated. An A1AR antagonist will compete with the agonist for binding to the receptor, thereby preventing the agonist-mediated inhibition of adenylyl cyclase and leading to a dose-dependent increase in cAMP levels back towards the level seen with forskolin alone.

References

Application Notes and Protocols for In Vivo Rodent Models in Adenosine A1 Receptor (A1AR) Antagonist Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Adenosine A1 receptor (A1AR) is a G-protein coupled receptor ubiquitously expressed throughout the body, including the central nervous system (CNS), cardiovascular system, and kidneys. Its activation by endogenous adenosine typically leads to inhibitory effects, such as neuroprotection, decreased heart rate, and reduced inflammation. Consequently, A1AR antagonists are being investigated for a variety of therapeutic applications, including cognitive enhancement, treatment for depression and anxiety, and management of renal and cardiovascular diseases. This document provides detailed application notes and protocols for commonly used in vivo rodent models to study the efficacy and physiological effects of A1AR antagonists.

A1AR Signaling Pathway

Activation of the A1AR by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability. Additionally, A1AR activation can modulate phospholipase C (PLC) activity, influencing intracellular calcium levels and protein kinase C (PKC) pathways.[1][2][3][4]

Experimental Workflow for In Vivo A1AR Antagonist Studies

A typical workflow for evaluating A1AR antagonists in rodent models involves several key stages, from initial preparation and drug administration to behavioral or physiological assessment and subsequent data analysis.

Rodent Models and Experimental Protocols

Locomotor Activity Assessment

Application: To evaluate the stimulant or depressant effects of A1AR antagonists on spontaneous motor activity. Xanthine-based antagonists like caffeine and theophylline are known CNS stimulants.

Data Presentation:

| Compound | Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |

| Theophylline | Mouse | 1 - 30 | Dose-dependent stimulation | [2] |

| Theophylline | Mouse | 100 | Depressant effect | |

| CPT | Mouse | 10 | Behavioral stimulation | |

| DPCPX | Mouse | 2, 4 | No significant effect |

Experimental Protocol:

-

Animal Acclimation: House mice in the testing room for at least 30-60 minutes before the experiment to acclimate to the environment.

-

Apparatus: Use an open-field activity monitoring system, which consists of a clear chamber (e.g., 40 x 40 x 30 cm) equipped with infrared beams to detect movement.

-

Habituation (Optional but Recommended): For multi-day studies, habituate the animals to the testing chambers and injection procedures for 1-2 days prior to the experiment.

-

Drug Administration: Administer the A1AR antagonist or vehicle solution via intraperitoneal (i.p.) injection. A typical pre-treatment time is 10-30 minutes before placing the animal in the chamber.

-

Data Collection: Place the mouse in the center of the open-field chamber and record locomotor activity for a specified period, typically 30-60 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones (e.g., center vs. periphery).

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the antagonist with the vehicle control group.

Seizure Models

Application: To assess the pro-convulsant or anti-convulsant potential of A1AR antagonists. A1AR activation is generally considered to have anti-convulsant effects, thus antagonists may lower the seizure threshold.

Data Presentation:

| Antagonist | Species | Seizure Model | Dose (mg/kg) | Effect | Reference |

| DPCPX (chronic) | Mouse | NMDA (60 mg/kg, i.p.) | 1.0 (daily for 9 days) | Reduced clonic/tonic episodes and mortality | |

| CPT | Mouse | DMCM-induced | Not specified | Antagonized seizures | |

| CPT | Mouse | Pentylenetetrazole-induced | Not specified | Antagonized seizures |

Experimental Protocol (NMDA-Induced Seizure Model):

-

Animal Preparation: Use adult male mice (e.g., C57BL/6 strain).

-

Drug Administration (Chronic Study Example):

-

Administer the A1AR antagonist (e.g., DPCPX, 1.0 mg/kg) or vehicle i.p. once daily for 9 consecutive days.

-

Implement a 2-day washout period before seizure induction.

-

-

Seizure Induction:

-

Administer a single i.p. injection of N-methyl-D-aspartate (NMDA) at a convulsive dose (e.g., 60 mg/kg).

-

-

Observation and Scoring:

-

Immediately after NMDA injection, place the mouse in a transparent observation cage.

-

Observe the animal continuously for a set period (e.g., 3 hours) and record the latency to the first seizure, the type of seizure (e.g., clonic, tonic-clonic), seizure duration, and mortality.

-

Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

-

Data Analysis: Compare the seizure parameters (latency, severity, mortality rate) between the antagonist-treated group and the vehicle-treated group using appropriate statistical tests (e.g., Mann-Whitney U test for scores, log-rank test for survival).

Cardiovascular Monitoring

Application: To investigate the effects of A1AR antagonists on cardiovascular parameters such as blood pressure and heart rate. A1AR activation in the heart is known to be cardioprotective and to reduce heart rate.

Data Presentation:

| Antagonist | Species | Model | Dose (mg/kg) | Effect | Reference |

| DPCPX | Rat | Anesthetized, defense area stimulation | 0.3 - 3 (i.v.) | Dose-dependent decrease in evoked pressor and heart rate response | |

| DPCPX | Rat | Anesthetized | 0.1 (i.v.) | Reversed CCPA (A1 agonist)-induced fall in blood pressure and heart rate | |

| 8-SPT (peripheral antagonist) | Rat | Anesthetized, defense area stimulation | 20 (i.v.) | No significant effect on evoked pressor response |

Experimental Protocol:

-

Animal Surgery and Preparation (for invasive monitoring):

-

Anesthetize the rat (e.g., with alpha-chloralose or isoflurane).

-

For direct blood pressure measurement, cannulate a major artery (e.g., femoral or carotid artery) with a catheter connected to a pressure transducer.

-

For drug administration, cannulate a vein (e.g., femoral or jugular vein).

-

Implant ECG electrodes to monitor heart rate.

-

-

Stabilization: Allow the animal to stabilize after surgery until cardiovascular parameters are steady.

-

Baseline Recording: Record baseline arterial blood pressure and heart rate for a sufficient period (e.g., 30 minutes) before any drug administration.

-

Drug Administration: Administer the A1AR antagonist intravenously (i.v.) as a bolus or infusion.

-

Data Acquisition: Continuously record blood pressure and heart rate using a data acquisition system.

-

Data Analysis: Calculate the change from baseline in mean arterial pressure (MAP) and heart rate (HR) at various time points after drug administration. Compare the responses between the antagonist and vehicle groups using statistical methods like repeated measures ANOVA.

Important Considerations

-

Species Differences: The potency and selectivity of A1AR antagonists can vary between species (e.g., human, rat, mouse). It is crucial to characterize the pharmacological profile of a compound in the specific species being used.

-

Route of Administration: The route of administration (e.g., i.p., i.v., oral) will significantly impact the pharmacokinetics and bioavailability of the antagonist.

-

Blood-Brain Barrier Penetration: For CNS studies, it is essential to use antagonists that can cross the blood-brain barrier. Compounds like 8-SPT are peripherally restricted and can be used as controls to differentiate central from peripheral effects.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Appropriate anesthesia and analgesia should be used for any surgical procedures.

References

- 1. Efficacy and toxicity of the DPCPX nanoconjugate drug study for the treatment of spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavioral Effects of A1- and A2-Selective Adenosine Agonists and Antagonists: Evidence for Synergism and Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of chronic administration of adenosine A1 receptor agonist and antagonist on spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity is species-dependent: Characterization of standard agonists and antagonists at human, rat, and mouse adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining A1 Adenosine Receptor (A1AR) Antagonist Affinity using Schild Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neuronal activity, and inflammation.[1][2][3] As a therapeutic target, the discovery and characterization of A1AR antagonists are of significant interest. Schild analysis is a robust pharmacological method used to determine the affinity of a competitive antagonist for its receptor.[4][5] This application note provides a detailed protocol for conducting Schild analysis to determine the affinity (pA2 or Kb) of antagonists for the A1AR.

A1AR Signaling Pathway

Activation of the A1AR by an agonist, such as adenosine, leads to the coupling of Gi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can lead to the modulation of ion channels and the activation of phospholipase C (PLC). Understanding this primary signaling pathway is fundamental to designing functional assays for Schild analysis.

Caption: A1 Adenosine Receptor (A1AR) signaling pathway.

Principles of Schild Analysis

Schild analysis is a method that quantifies the potency of a competitive antagonist. It involves measuring the concentration-response curve of an agonist in the absence and presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response.

The dose ratio (DR) is calculated as the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist. The Schild equation is:

log(DR - 1) = log[B] - log(Kb)

where [B] is the concentration of the antagonist and Kb is the dissociation constant of the antagonist. A plot of log(DR - 1) versus log[B] (the Schild plot) should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is equal to the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. For a competitive antagonist, pA2 = -log(Kb).

Experimental Protocols

Cell Culture and Membrane Preparation

A variety of cell lines can be used that endogenously or recombinantly express the A1AR, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.

Protocol:

-

Cell Culture: Culture A1AR-expressing cells in appropriate media and conditions until they reach 80-90% confluency.

-

Harvesting: Wash the cells with phosphate-buffered saline (PBS) and harvest by scraping.

-

Homogenization: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Membrane Preparation: Homogenize the cell suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C.

Radioligand Binding Assay (for validation of antagonist binding)

Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for a receptor.

Protocol:

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5).

-

Incubation Mixture: In each tube, add the assay buffer, a fixed concentration of a suitable A1AR radioligand (e.g., [3H]DPCPX or [3H]R-PIA), and increasing concentrations of the unlabeled antagonist.

-

Initiation: Add the prepared cell membranes to initiate the binding reaction.

-

Incubation: Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Brandel GF/B) to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay) for Schild Analysis

This assay measures the ability of an A1AR agonist to inhibit forskolin-stimulated cAMP production.

Protocol:

-

Cell Seeding: Seed A1AR-expressing cells into 96-well plates and allow them to attach overnight.

-

Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with increasing concentrations of the antagonist for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and increasing concentrations of an A1AR agonist (e.g., NECA or adenosine).

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the absence and presence of each antagonist concentration.

-

Determine the EC50 value for the agonist from each curve.

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

Construct the Schild plot: log(DR - 1) vs. log[Antagonist Concentration].

-

Perform linear regression on the Schild plot to determine the slope and the pA2 value (x-intercept).

-

Caption: Experimental workflow for Schild analysis.

Data Presentation

The results of a Schild analysis are typically presented in a table summarizing the pA2 and/or Kb values for the tested antagonists.

| Antagonist | pA2 | Kb (nM) | Schild Slope | Reference |

| Compound 10b | - | 21 | ~1.0 | |

| XAC | 7.94 ± 0.15 | ~11.5 | Not Reported | |

| XAC-BY630 | 6.68 ± 0.05 | ~209 | Not Reported | |

| DPCPX | 9.11 ± 0.09 | ~0.078 | Not Reported |

Note: Kb values are calculated from pA2 where not explicitly stated in the source.

Caption: Logical relationship of Schild plot data analysis.

Conclusion

Schild analysis is an indispensable tool for the pharmacological characterization of competitive antagonists at the A1 adenosine receptor. By following the detailed protocols outlined in this application note, researchers can obtain reliable and quantitative measures of antagonist affinity, which is critical for drug discovery and development efforts targeting the A1AR. The provided diagrams and data tables serve as a comprehensive guide for the execution and interpretation of Schild analysis experiments.

References

- 1. innoprot.com [innoprot.com]

- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay for the Adenosine A1 Receptor (A1AR)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Adenosine A1 receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. As a therapeutic target, understanding the pharmacology of A1AR is of significant interest. Bioluminescence Resonance Energy Transfer (BRET) is a powerful and versatile technology used to study molecular interactions in live cells.[1][2][3] This application note provides detailed protocols for utilizing BRET assays to investigate different aspects of A1AR signaling, including ligand binding, G protein activation, and β-arrestin recruitment.

BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule.[1][2] When the donor and acceptor are within close proximity (typically <10 nm), energy is transferred, leading to light emission by the acceptor. This technology allows for real-time monitoring of protein-protein and protein-ligand interactions in a cellular context.

A1AR Signaling Pathways Amenable to BRET Assays

The A1AR primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Like many GPCRs, upon agonist stimulation, A1AR is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. BRET assays can be employed to monitor these key signaling events.

Caption: A1AR signaling pathways involving G protein activation and β-arrestin recruitment.

Experimental Workflow for A1AR BRET Assays

The general workflow for performing an A1AR BRET assay involves several key steps, from cell culture and transfection to data analysis.

Caption: General experimental workflow for A1AR BRET assays.

Detailed Experimental Protocols

Protocol 1: A1AR Ligand Binding using NanoBRET

This protocol is adapted from NanoBRET™ target engagement assays and is designed to measure the binding of a fluorescently labeled ligand to A1AR expressed as a fusion with NanoLuc® luciferase in live cells.

Materials:

-

HEK293 cells

-

Opti-MEM™ I Reduced Serum Medium

-

Fugene® HD Transfection Reagent

-

Plasmid encoding A1AR-NanoLuc® fusion protein

-

Fluorescently labeled A1AR ligand (tracer)

-

Unlabeled test compounds

-

NanoBRET™ Nano-Glo® Substrate

-

White, opaque 96-well assay plates

-

Luminometer with 450 nm and >600 nm emission filters

Method:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in complete medium until they reach 80-90% confluency.

-

On the day of transfection, dilute the A1AR-NanoLuc® plasmid DNA and Fugene® HD transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Assay Preparation:

-

Harvest the transfected cells and resuspend them in Opti-MEM™.

-

Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well.

-

-

Ligand Binding Assay:

-

Prepare serial dilutions of the unlabeled test compound and a fixed concentration of the fluorescent tracer in Opti-MEM™.

-

Add the compound and tracer solutions to the appropriate wells. For determining tracer affinity, add serial dilutions of the tracer.

-

Incubate the plate at 37°C for 2 hours.

-

-

Data Acquisition:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the plate within 10 minutes on a luminometer, measuring both the donor emission (450 nm) and the acceptor emission (>600 nm).

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Subtract the background BRET ratio (from cells expressing only the A1AR-NanoLuc® construct) to obtain the corrected BRET ratio.

-

For competition binding assays, plot the corrected BRET ratio against the logarithm of the unlabeled compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: A1AR-Mediated β-Arrestin 2 Recruitment using NanoBiT

This protocol utilizes the NanoBiT® technology, a split-luciferase system, to monitor the interaction between A1AR and β-arrestin 2.

Materials:

-

HEK293 cells

-

Plasmids encoding A1AR fused to the large fragment of NanoLuc® (LgBiT) and β-arrestin 2 fused to the small fragment (SmBiT)

-

White, clear-bottom 96-well plates

-

Nano-Glo® Live Cell Assay System

-

Test agonists and antagonists

Method:

-

Cell Culture and Transfection:

-

Co-transfect HEK293 cells with the A1AR-LgBiT and SmBiT-β-arrestin 2 plasmids using a suitable transfection reagent.

-

Incubate the transfected cells for 24-48 hours.

-

-

Assay Execution:

-